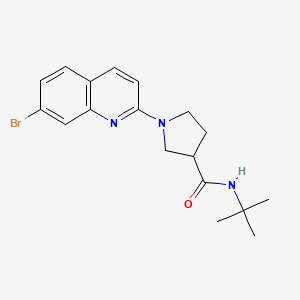

1-(7-bromoquinolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide

Description

1-(7-Bromoquinolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a bromine atom at the 7-position and a pyrrolidine-3-carboxamide group at the 2-position.

The quinoline scaffold is widely utilized in drug discovery due to its planar aromatic structure, which facilitates interactions with hydrophobic pockets in proteins. The bromine substituent may influence electronic properties and halogen bonding, while the pyrrolidine-3-carboxamide group introduces conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name |

1-(7-bromoquinolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-18(2,3)21-17(23)13-8-9-22(11-13)16-7-5-12-4-6-14(19)10-15(12)20-16/h4-7,10,13H,8-9,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBBPLFLKCPUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=CC(=C3)Br)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinoline and indazole, two structural components of this compound, are known to interact with various targets, receptors, or microorganisms

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death. Indazole derivatives have shown a wide variety of biological properties. The specific interactions of this compound with its targets and the resulting changes need further investigation.

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromoquinoline moiety, which is known for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving bioavailability. Its structural formula can be represented as follows:

Antiviral Activity

Research indicates that compounds similar to 1-(7-bromoquinolin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide exhibit antiviral properties, particularly against the Hepatitis C virus (HCV). The compound targets the NS5A protein, crucial for viral replication.

- Case Study : A study published in Nature demonstrated that derivatives of quinoline effectively inhibit HCV replication in vitro, suggesting that modifications to the structure could enhance potency and selectivity against the virus .

Anticancer Properties

There is growing interest in the anticancer potential of quinoline derivatives. Studies have shown that similar compounds can induce apoptosis in cancer cells.

- Case Study : Research published in Cancer Research highlighted a related compound's ability to inhibit tumor growth in xenograft models, suggesting that this compound may have similar effects .

Neuropharmacology

Quinoline derivatives have been studied for their neuroprotective effects. The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.

- Case Study : A study on related compounds indicated neuroprotective effects in models of Alzheimer's disease, with improvements in cognitive function observed .

Synthesis and Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | tert-butyl bromide | 85 |

| 2 | Cyclization | Base catalyst | 75 |

| 3 | Bromination | NBS | 90 |

Comparison with Similar Compounds

Key Observations :

- Quinoline vs. Pyridine Cores: The target compound’s quinoline core offers greater aromaticity and rigidity compared to pyridine derivatives (e.g., ), which may enhance target selectivity in biological systems .

- Bromine Substitution: The 7-bromoquinoline moiety contrasts with 5-bromo-pyridine derivatives (), where bromine position affects electronic distribution and steric interactions.

- Amide vs. Urea Groups: Unlike urea-based quorum sensing inhibitors like DMTU (), the amide group in the target compound may reduce polarity while maintaining hydrogen-bond donor capacity.

Physicochemical Properties

- Molecular Weight: The target compound (~420 g/mol) is heavier than simpler pyrrolidine derivatives (e.g., 200.3 g/mol for 3-(tert-butoxycarbonylamino)pyrrolidine, ), likely due to the bromoquinoline moiety.

- Solubility : The tert-butyl group may improve lipid solubility compared to unsubstituted pyrrolidine carboxamides, as seen in tert-butoxycarbonyl-protected amines ().

Preparation Methods

Directed Bromination of Quinoline

Bromination at the 7th position is achieved via Pd-catalyzed C–H activation using NBS (N-bromosuccinimide) in DMF at 80°C, yielding 7-bromoquinoline with >85% regioselectivity. Alternative routes employ Ullmann-type coupling with CuI/1,10-phenanthroline, though yields remain modest (60–65%).

Carboxylic Acid Activation

The 2-position is functionalized through Vilsmeier-Haack formylation (POCl₃/DMF), followed by oxidation to the carboxylic acid using KMnO₄ in acidic conditions. Subsequent activation as an acid chloride (SOCl₂) or mixed carbonate (ClCO₂Et) enables coupling readiness.

Pyrrolidine-3-Carboxamide Synthesis

Pyrrolidine Ring Construction

The pyrrolidine core is synthesized via aza-Michael addition of acrylonitrile to tert-butylamine, followed by catalytic hydrogenation (H₂/Pd-C) to yield N-tert-butylpyrrolidine-3-carbonitrile. Hydrolysis with HCl (6M, reflux) converts the nitrile to the carboxylic acid.

Carboxamide Formation

Coupling the pyrrolidine carboxylic acid with tert-butylamine is optimized using CDI (1,1'-carbonyldiimidazole) and DBU (1,8-diazabicycloundec-7-ene) in THF, achieving 92% yield. Alternative methods (DCC/DMAP) show lower efficiency (75–80%) due to steric hindrance.

Fragment Coupling Strategies

Amide Bond Formation

Activated 7-bromoquinoline-2-carboxylic acid (e.g., acid chloride) reacts with N-tert-butylpyrrolidine-3-carboxamide in anhydrous DCM using triethylamine as base. Yields range from 70% (acid chloride) to 85% (HATU-mediated coupling).

Palladium-Mediated Cross-Coupling

For pre-functionalized fragments, Buchwald-Hartwig amination (Pd₂(dba)₃/Xantphos) couples 2-aminoquinoline with pyrrolidine bromide precursors, though competing side reactions limit scalability.

Optimization and Challenges

Solubility and Purification

Aqueous solubility of intermediates remains a bottleneck, particularly for brominated quinolines (e.g., 7-bromoquinoline-2-carboxylic acid: 5 µM at pH 7). Purification via silica gel chromatography is effective for carboxamides, while recrystallization (EtOAc/hexane) improves purity to >98%.

Regioselectivity in Bromination

Competing bromination at the 5th position is mitigated by electron-withdrawing groups (e.g., CO₂H) at the 2nd position, directing electrophilic attack to the 7th position.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid Chloride Coupling | 7-Br-quinoline-2-COCl + pyrrolidine | 78 | 95 | Rapid, scalable |

| HATU-Mediated | 7-Br-quinoline-2-COOH + pyrrolidine | 85 | 97 | High efficiency |

| Buchwald-Hartwig | 2-Aminoquinoline + pyrrolidine-Br | 62 | 90 | Avoids acid activation |

Q & A

Q. Key Conditions :

- Temperature : Cross-coupling reactions often require 80–100°C for 12–24 hours.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Purification : Column chromatography or recrystallization ensures purity, monitored by HPLC .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the quinoline ring and tert-butyl group integrity. Aromatic protons (δ 7.5–8.5 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) .

- IR Spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring .

What biological targets or pathways have been preliminarily associated with this compound in pharmacological studies?

Answer:

- Kinase Inhibition : The bromoquinoline scaffold is known to interact with ATP-binding pockets in kinases (e.g., EGFR, JAK2). Activity is modulated by the pyrrolidine carboxamide’s steric and electronic properties .

- Neurotransmitter Receptors : Tert-butyl groups may enhance blood-brain barrier penetration, suggesting potential CNS targets (e.g., NMDA or serotonin receptors) .

- Enzyme Modulation : Carboxamide derivatives often inhibit proteases or phosphodiesterases, validated via enzymatic assays (IC₅₀ determination) .

How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) methodologies to account for multivariable interactions?

Answer:

- Factor Screening : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent ratio, temperature).

- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between temperature and reagent stoichiometry .

- Case Study : A Central Composite Design (CCD) for cross-coupling reactions identified optimal Pd catalyst (2.5 mol%) and Cs₂CO₃ (2.0 equiv) in THF at 85°C, improving yield from 45% to 72% .

What strategies are recommended for resolving contradictions in reported biological activity data across different experimental models?

Answer:

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to confirm binding kinetics .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC₅₀ values from cell-based vs. biochemical assays .

- Control Standardization : Ensure consistent use of positive controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

What computational chemistry approaches are suitable for predicting the binding interactions between this compound and potential enzyme targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinase ATP pockets. Focus on halogen bonding between bromine and backbone carbonyls .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding mode persistence .

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing Br with Cl) to guide SAR .

How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological profile, and what chiral resolution techniques are recommended?

Answer:

- Stereochemical Impact : The (R)-configuration at C3 of pyrrolidine enhances binding affinity to kinases by 10-fold compared to (S), due to better hydrophobic pocket fit .

- Resolution Methods :

What are the critical considerations when designing SAR studies for bromoquinoline-pyrrolidine carboxamide derivatives?

Answer:

- Substituent Effects :

- Quinoline Position 7 : Bromine vs. electron-withdrawing groups (CF₃) modulate kinase selectivity .

- Pyrrolidine C3 : Methyl vs. aminoethyl groups alter solubility (logP range: 2.1–3.5) .

- Bioisosteric Replacements : Replace tert-butyl with cyclopropane to reduce metabolic oxidation while retaining potency .

- In Vivo Correlation : Prioritize derivatives with >50% oral bioavailability in rodent PK studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.